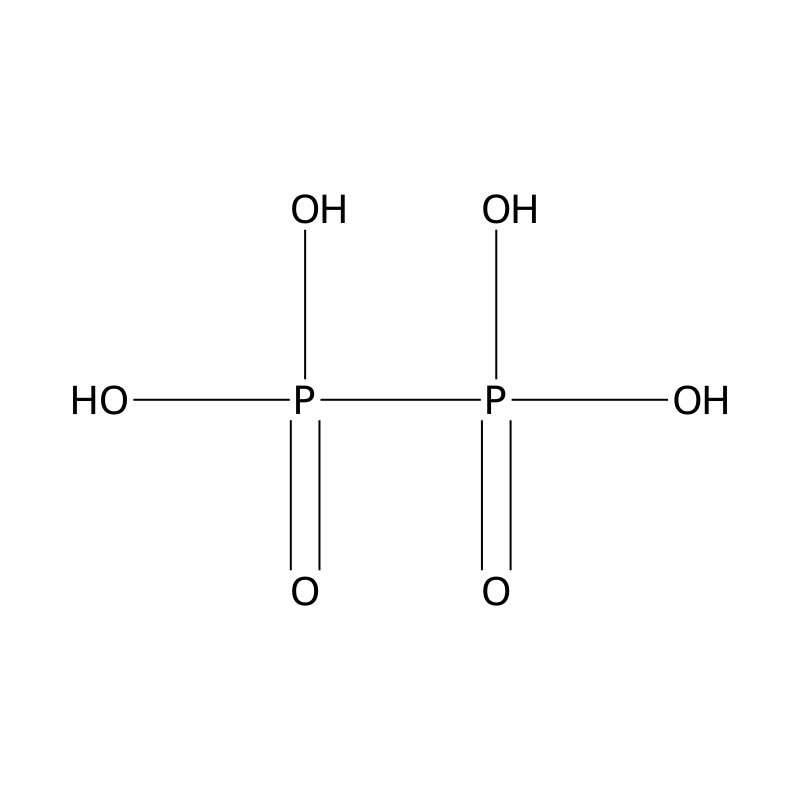Hypophosphoric acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Organic Synthesis
- Versatile Reagent: Hypophosphorous acid acts as a powerful reducing agent, facilitating the formation of carbon-carbon bonds and the conversion of functional groups in organic molecules. Researchers utilize it in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and pesticides [].
Polymer and Material Science
- Catalyst for Polymerization: Hypophosphorous acid can act as a catalyst in the production of specific polymers. Its ability to modify reaction rates and control polymer characteristics makes it a valuable tool for tailoring desired material properties [].
Pharmaceutical Development
- Antibiotic Synthesis: Hypophosphorous acid plays a role in the synthesis of certain antibiotics. Its reducing properties can be crucial in the formation of specific functional groups essential for antibiotic activity [].
Further Research Potential:
While established applications exist, research into hypophosphoric acid's potential continues. Studies are exploring its use in:
Hypophosphoric acid is classified as a mineral acid and is notable for containing phosphorus in a formal oxidation state of +4. In its solid state, it exists as a dihydrate, denoted as . The structure of hypophosphoric acid features two phosphorus atoms linked by a P−P bond, which is relatively rare among phosphorus compounds. Its tetrahedral geometry includes four oxygen atoms, with each phosphorus atom bonded to two oxygen atoms and two hydrogen atoms .
- Formation: It can be synthesized by reacting red phosphorus with sodium chlorite:
- Disproportionation: When heated above 110 °C, hypophosphoric acid can decompose into phosphorous acid and phosphine:
- Reduction Reactions: It acts as a reducing agent in various reactions, such as reducing metal ions (e.g., silver ions) to their elemental forms .
The primary methods for synthesizing hypophosphoric acid include:
- Reaction of Red Phosphorus with Sodium Chlorite: This method is performed at room temperature.
- Oxidation of White Phosphorus: When white phosphorus is oxidized in air while partially immersed in water, it produces a mixture that includes hypophosphoric acid along with other phosphorus acids .
- Hydrolysis of Phosphorus Trichloride: Another method involves the hydrolysis of phosphorus trichloride or the reaction of phosphine with water .
Hypophosphoric acid has several important applications:
- Industrial Uses: It serves as a reducing agent in organic synthesis and metal purification processes.
- Chemical Manufacturing: It is used in producing fire retardants and water treatment chemicals.
- Pharmaceuticals: Hypophosphoric acid acts as a stimulant in certain pharmaceutical formulations .
Research on the interactions of hypophosphoric acid primarily focuses on its reactivity with metals and other chemical agents. As a reducing agent, it can interact with various metal ions to produce elemental metals or lower oxidation states. Additionally, hypophosphoric acid may exhibit interactions with different acids and bases leading to various salts and complexes.
Hypophosphoric acid shares similarities with several other phosphorus-containing compounds. Here are some notable comparisons:
| Compound | Chemical Formula | Key Features |
|---|---|---|
| Phosphorous Acid | Contains one less oxygen than phosphoric acid; acts as a moderate reducing agent. | |
| Phosphoric Acid | A stronger acid compared to hypophosphoric acid; widely used in fertilizers. | |
| Isohypophosphoric Acid | Isomer of hypophosphoric acid; features an oxygen bridge between phosphorus atoms. | |
| Pyrophosphoric Acid | Contains two phosphorus atoms but lacks the P−P bond found in hypophosphoric acid. |
Uniqueness of Hypophosphoric Acid
Hypophosphoric acid's unique characteristic is its P−P bond, which distinguishes it from other similar compounds. This feature allows it to participate in specific redox reactions that are not typical for most phosphorus acids .








